molecular formula C18H19F2N5S B1680290 Ruzadolane CAS No. 115762-17-9

Ruzadolane

Cat. No. B1680290
M. Wt: 375.4 g/mol
InChI Key: LOKBLLCVOKCEFR-UHFFFAOYSA-N
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Description

Ruzadolane is a compound with the molecular formula C18H19F2N5S . It is also known by other names such as UP 26-91 . Ruzadolane is a non-narcotic, centrally-acting analgesic agent .


Molecular Structure Analysis

The IUPAC name of Ruzadolane is 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Ruzadolane has a molecular weight of 375.4 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 5 . The exact mass and monoisotopic mass of Ruzadolane are 375.13292312 g/mol .

Scientific Research Applications

Synthesis and Multicomponent Reactions

Ruzadolane, an analgesic compound, has been synthesized through a novel, catalyst-free multicomponent reaction. This process involves cyclic tertiary amines, electron-deficient aryl halides or heteroaromatic halides, and Na2S, enabling facile C-N bond cleavage of the cyclic tertiary amines. This method is noted for its directness, operational simplicity, and compatibility with a wide range of functional groups, yielding drug-like products that contain amine, azaarene, thioether, or phenol ether functionalities in good to excellent yields (Qiming Zhu et al., 2017).

Applications in Agriculture and Plant Research

While direct research on Ruzadolane in the context of agriculture and plant research isn't available, studies on related compounds and techniques provide insights into potential applications. For example, research on Oryza rufipogon, a relative of cultivated rice, has identified quantitative trait loci (QTL) alleles beneficial for agronomic traits. Such research underlines the potential of leveraging genetic diversity in wild species for agricultural improvement, which could be relevant for compounds like Ruzadolane in terms of understanding plant responses to chemical compounds (J. Xiao et al., 1998).

Educational and Technology Tools in Scientific Inquiry

The development of educational platforms like Ruzo, a mobile scientific inquiry platform, demonstrates the integration of technology in scientific research and education. While not directly related to Ruzadolane, such platforms exemplify how technology can be used to engage students in the research process, potentially including studies related to pharmaceutical compounds like Ruzadolane (Oren Zuckerman et al., 2015).

Safety And Hazards

Specific safety and hazard information for Ruzadolane is not detailed in the available resources .

properties

IUPAC Name

3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKBLLCVOKCEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151181
Record name Ruzadolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruzadolane

CAS RN

115762-17-9
Record name Ruzadolane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruzadolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUZADOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Q Zhu, Q Yuan, M Chen, M Guo… - Angewandte Chemie, 2017 - Wiley Online Library
… by the rapid synthesis of the analgesic ruzadolane. … by the synthesis of the analgesic ruzadolane. 5c The one-pot three-… thus presents an efficient and rapid approach to ruzadolane. …
Number of citations: 40 onlinelibrary.wiley.com
S Ballet, A Mauborgne, S Bourgoin, F Caussade… - Fundamental and …, 1997 - infona.pl
Behavioural studies in rodents have shown that UP 26-91 (Ruzadolane citrate) is a potent analgesic drug whose action is independent of opioids. In order to investigate further its …
Number of citations: 0 www.infona.pl
AZ Halimehjani, E Badali - RSC advances, 2019 - pubs.rsc.org
… This protocol was successfully applied for the synthesis of analgesic ruzadolane 45 (Scheme 15). For this purpose, the one-pot three-component reaction of 1,2,4-trifuorobenzene 43, …
Number of citations: 13 pubs.rsc.org
JH VanderPluym, RBH Singh, MH Farah… - Systematic Review on …, 2022 - ncbi.nlm.nih.gov
Background and Purpose This report is the third and final surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic …
Number of citations: 4 www.ncbi.nlm.nih.gov
H Singh - 2023 - europepmc.org
Background and Purpose This report is the third and final surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic …
Number of citations: 0 europepmc.org
R Ely, P Richardson, A Zlota, A Steven… - … Process Research & …, 2017 - ACS Publications
… Preliminary mechanistic studies confirmed the intermediacy of the thiolate species, and the reaction demonstrated for the one-pot synthesis of the analgesic ruzadolane. …
Number of citations: 4 pubs.acs.org
H Singh - 2023 - europepmc.org
Background and Purpose This report is the first update for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic Migraine (available at …
Number of citations: 0 europepmc.org
H Singh - 2023 - europepmc.org
Background and Purpose This report is the second surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic Migraine …
Number of citations: 0 europepmc.org
RBH Singh, JH VanderPluym, B Hasan… - Systematic Review on …, 2022 - ncbi.nlm.nih.gov
Background and Purpose This report is the first update for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic Migraine (available at …
Number of citations: 2 www.ncbi.nlm.nih.gov
DI Bugaenko - Chemistry of Heterocyclic Compounds, 2017 - Springer
… This approach was used for a onepot three-component synthesis of the analgesic drug ruzadolane from commercially available starting materials in 55% yield.18 …
Number of citations: 17 link.springer.com

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